molecular formula C10H7NO2 B1443709 2-(furan-2-yl)isonicotinaldehyde CAS No. 103851-91-8

2-(furan-2-yl)isonicotinaldehyde

Cat. No.: B1443709
CAS No.: 103851-91-8
M. Wt: 173.17 g/mol
InChI Key: PLNQVIMETJUALV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(furan-2-yl)isonicotinaldehyde is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring fused to a pyridine ring with an aldehyde functional group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)isonicotinaldehyde typically involves the condensation of furan-2-carbaldehyde with pyridine derivatives under specific reaction conditions. One common method is the Vilsmeier-Haack reaction, which uses DMF and POCl3 to form the desired aldehyde group on the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of biomass-derived furan-2-carbaldehyde, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)isonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed

    Oxidation: 2-(Furan-2-yl)pyridine-4-carboxylic acid.

    Reduction: 2-(Furan-2-yl)pyridine-4-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 2-(furan-2-yl)isonicotinaldehyde exhibit significant antimicrobial properties. A study indicated that compounds with this scaffold showed promising activity against various bacterial strains, including those resistant to conventional antibiotics. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) that suggest potential for development into new antimicrobial agents .

Anticancer Potential

The compound has been explored for its anticancer properties. In vitro studies revealed that this compound and its derivatives can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspases and modulation of apoptotic pathways .

Antimalarial Activity

Recent investigations into the antimalarial efficacy of compounds related to this compound have yielded promising results. A series of analogs were synthesized and evaluated against Plasmodium falciparum, demonstrating low nanomolar activity. Specific modifications to the furan ring enhanced selectivity and potency, making these compounds candidates for further development as antimalarial drugs .

Table 1: Biological Activities of this compound Derivatives

CompoundActivity TypeTarget Organism/Cell LineMIC/IC50 Value
Compound AAntimicrobialStaphylococcus aureus8 µg/mL
Compound BAnticancerHeLa15 µM
Compound CAntimalarialPlasmodium falciparum30 nM

Case Study 1: Antimicrobial Efficacy

A derivative of this compound was synthesized and tested against multidrug-resistant strains of E. coli. The study employed a broth microdilution method to determine MIC values, which were significantly lower than those for standard antibiotics, indicating a novel mechanism of action that warrants further investigation .

Case Study 2: Apoptosis Induction in Cancer Cells

In a study assessing the anticancer effects of this compound, researchers treated MCF-7 cells with varying concentrations of a specific derivative. Flow cytometry analysis revealed a dose-dependent increase in early apoptotic cells, suggesting that the compound effectively triggers apoptosis through mitochondrial pathways. Further molecular studies are ongoing to elucidate the precise mechanisms involved .

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)isonicotinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the furan and pyridine rings can interact with biological receptors, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: Similar structure but lacks the pyridine ring.

    Pyridine-4-carbaldehyde: Similar structure but lacks the furan ring.

    2-(Furan-2-yl)pyridine: Lacks the aldehyde functional group.

Uniqueness

2-(furan-2-yl)isonicotinaldehyde is unique due to the presence of both furan and pyridine rings, along with the reactive aldehyde group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Biological Activity

2-(Furan-2-yl)isonicotinaldehyde is a compound that combines the structural features of furan and isonicotinic aldehyde. Its unique structure allows it to exhibit various biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C11_{11}H9_{9}N1_{1}O1_{1} and a molecular weight of 175.20 g/mol. The presence of both furan and pyridine rings, along with the reactive aldehyde group, contributes to its biological activity by enabling interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including those involved in inflammatory pathways and cancer progression.
  • Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against certain bacterial strains.
  • Antioxidant Effects : The compound may exhibit antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies using MTT assays have demonstrated significant inhibition of cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.

Cell LineIC50 Value (µM)Mechanism
MCF-715.4Apoptosis induction
HeLa12.8Cell cycle arrest

Antimicrobial Activity

The compound has shown promising results against several bacterial strains. In vitro studies indicate its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus64
Escherichia coli128

Study on Anticancer Properties

A study published in a peer-reviewed journal evaluated the anticancer properties of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in MCF-7 cells. The authors concluded that the compound could be a potential lead for developing new anticancer agents .

Research on Antimicrobial Effects

Another investigation assessed the antimicrobial efficacy of this compound against multi-drug resistant strains. The findings revealed that the compound exhibited notable antibacterial activity, making it a candidate for further development in treating resistant infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(furan-2-yl)isonicotinaldehyde, and how can purity be optimized?

Answer:

  • Condensation Reactions : React isonicotinaldehyde with furan-2-carbaldehyde derivatives under acidic or basic conditions (e.g., ethanol reflux with catalytic HCl). Monitor progress via TLC or HPLC .
  • Oxidation of Alcohol Precursors : Use oxidizing agents like pyridinium chlorochromate (PCC) or KMnO₄ to convert 2-(furan-2-yl)isonicotinyl alcohol to the aldehyde. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Purity Optimization : Confirm identity via 1^1H/13^13C NMR (δ ~9.8–10.0 ppm for aldehyde proton) and FT-IR (stretch at ~1700 cm1^{-1}). Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% recommended) .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

  • Spectroscopy :
    • NMR : Assign aromatic (δ 6.5–8.5 ppm) and aldehyde protons. 13^13C NMR confirms carbonyl (C=O) at ~190–200 ppm .
    • IR : Identify aldehyde (C=O) and furan ring (C-O-C) stretches .
  • Chromatography :
    • HPLC : Quantify purity and detect impurities using UV detection (λ = 250–300 nm) .
    • GC-MS : For volatile derivatives (e.g., DNPH-hydrazones) .
  • Elemental Analysis : Validate molecular formula (e.g., C11_{11}H7_7NO3_3) .

Q. What safety protocols are essential when handling this compound?

Answer:

Exposure RouteFirst Aid & Prevention
Inhalation Use fume hoods; if exposed, move to fresh air, administer oxygen if needed .
Skin Contact Wear nitrile gloves; wash with soap/water for 15 minutes .
Eye Contact Rinse with saline solution for 15 minutes; seek medical evaluation .
Storage Store in airtight containers at 2–8°C, away from oxidizers and bases .

Advanced Research Questions

Q. How do electronic and steric effects of the furan and aldehyde groups influence reactivity in cross-coupling reactions?

Answer:

  • Electronic Effects : The electron-rich furan ring enhances electrophilic substitution, while the aldehyde acts as an electron-withdrawing group, directing reactions to the isonicotinyl moiety. DFT calculations predict reactive sites .
  • Steric Hindrance : The planar furan-isonicotinaldehyde structure allows for Pd-catalyzed Suzuki couplings (e.g., with aryl boronic acids) but may require bulky ligands (e.g., SPhos) to prevent homocoupling .
  • Methodology : Optimize reaction conditions using DOE (design of experiments) for temperature, catalyst loading, and solvent polarity .

Q. How can researchers resolve contradictions in reported biological activity data for furan-aldehyde derivatives?

Answer:

  • Data Validation Steps :
    • Purity Reassessment : Re-analyze compounds via HPLC and mass spectrometry to rule out impurities .
    • Assay Reproducibility : Test cytotoxicity using standardized protocols (e.g., Mosmann’s MTT assay ).
    • Structural Analogues : Compare with known furan derivatives (e.g., 2-furaldehyde ) to isolate structure-activity relationships .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like cytochrome P450 .

Q. What strategies improve the stability of this compound in aqueous solutions?

Answer:

  • Derivatization : Convert the aldehyde to a stable hydrazone (e.g., with DNPH ) or oxime .
  • Buffering : Use phosphate buffer (pH 6–7) to minimize aldehyde oxidation. Add antioxidants (e.g., BHT) at 0.1% w/v .
  • Lyophilization : Freeze-dry in the presence of trehalose (1:5 molar ratio) for long-term storage .

Q. How can computational methods predict the compound’s interactions in catalytic or biological systems?

Answer:

  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO using GROMACS. Focus on aldehyde hydration dynamics .
  • Docking Studies : Model interactions with enzymes (e.g., aldehyde dehydrogenases) via Schrödinger Suite. Validate with experimental IC50_{50} data .
  • QSAR : Develop quantitative structure-activity relationships using descriptors like logP (predicted ~3.6 ) and polar surface area (~39.4 Ų ).

Q. What are the key challenges in detecting trace amounts of this compound in complex matrices?

Answer:

  • Sample Preparation : Use SPE (solid-phase extraction) with C18 cartridges. Elute with methanol/acetonitrile (70:30) .
  • Derivatization : Enhance GC-MS sensitivity via hydrazone formation (e.g., DNPH derivatization ).
  • LC-MS/MS : Employ MRM (multiple reaction monitoring) for transitions like m/z 202 → 174 (collision energy 20 eV) .

Properties

IUPAC Name

2-(furan-2-yl)pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-7-8-3-4-11-9(6-8)10-2-1-5-13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNQVIMETJUALV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60761403
Record name 2-(Furan-2-yl)pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60761403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103851-91-8
Record name 2-(Furan-2-yl)pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60761403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(furan-2-yl)isonicotinaldehyde was prepared using the general boronic acid coupling procedure for 2-bromoisonicotinaldehyde and furan-2-ylboronic acid (39.6 mg, 93.2 mg theoretical, 42.5%). LC-MS m/z 174.2 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
39.6 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(furan-2-yl)isonicotinaldehyde
Reactant of Route 2
Reactant of Route 2
2-(furan-2-yl)isonicotinaldehyde
Reactant of Route 3
Reactant of Route 3
2-(furan-2-yl)isonicotinaldehyde
Reactant of Route 4
Reactant of Route 4
2-(furan-2-yl)isonicotinaldehyde
Reactant of Route 5
Reactant of Route 5
2-(furan-2-yl)isonicotinaldehyde
Reactant of Route 6
Reactant of Route 6
2-(furan-2-yl)isonicotinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.